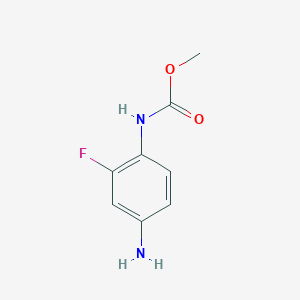

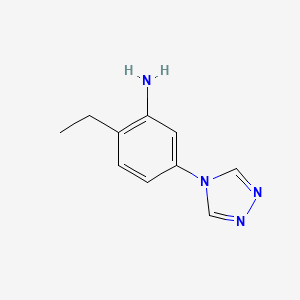

methyl N-(4-amino-2-fluorophenyl)carbamate

Descripción general

Descripción

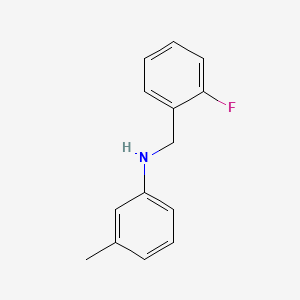

Methyl N-(4-amino-2-fluorophenyl)carbamate is a chemical compound with the CAS number 1094107-83-1 . It has a molecular weight of 184.17 g/mol . The IUPAC name for this compound is methyl 4-amino-2-fluorophenylcarbamate . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The molecular formula of methyl N-(4-amino-2-fluorophenyl)carbamate is C8H9FN2O2. The InChI code for this compound is 1S/C8H9FN2O2/c1-13-8(12)11-7-3-2-5(10)4-6(7)9/h2-4H,10H2,1H3,(H,11,12) .Physical And Chemical Properties Analysis

Methyl N-(4-amino-2-fluorophenyl)carbamate is a powder that is stored at room temperature . Its molecular weight is 184.17 g/mol .Aplicaciones Científicas De Investigación

Intermediate in Synthesis of Biologically Active Compounds

Methyl N-(4-amino-2-fluorophenyl)carbamate serves as an intermediate in the synthesis of various biologically active compounds. For instance, tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, synthesized from a similar compound, is crucial in the synthesis of omisertinib (AZD9291), showcasing its significance in pharmaceutical developments. The synthetic methods for such compounds have been optimized, with total yields reaching 81% in certain cases, underscoring the efficiency and potential for large-scale production (Bingbing Zhao, Yuping Guo, Z. Lan, & Shan Xu, 2017).

Self-Immolative Linkers in Molecular Probes

The compound has applications in the design of self-immolative linkers for molecular probes. These linkers, like N-methyl dimethyl methyl (i.e., trimethyl) carbamate, can spontaneously undergo intramolecular cyclization, releasing fluorophores. This property is leveraged in fluorescence monitoring of enzyme reactions, such as those catalyzed by esterase, ketoreductase, and aminotransferase, and for fluorescence imaging of intracellular esterase activity in living cells. This demonstrates its versatility and potential in the fields of enzyme activity analysis, stimuli-responsive material science, and drug delivery (N. Nakamura, Shohei Uchinomiya, Kazuya Inoue, & A. Ojida, 2020).

Electrophilic Amination and Acetamidation

Methyl N-(4-amino-2-fluorophenyl)carbamate is also involved in electrophilic amination and acetamidation reactions. The reactions of related carbamates with reagents like sodium azide or nitromethane in specific conditions lead to the formation of various substituted carbamates, highlighting its role in complex organic synthesis processes (A. V. Velikorodov, E. N. Kutlalieva, N. N. Stepkina, E. Shustova, & O. Y. Poddubny, 2020).

Improved Drug Distribution

In pharmaceutical research, modifications of compounds similar to methyl N-(4-amino-2-fluorophenyl)carbamate have been studied to enhance drug distribution. For example, a derivative of Retigabine, a drug that acts by potentiating neuronal KCNQ potassium channels, was modified to improve its brain distribution. This kind of research underscores the potential of modifying the molecular structure of carbamates to enhance drug efficacy and distribution, which is crucial for treating central nervous system diseases (Pingzheng Zhou, Yang-ming Zhang, Haiyan Xu, Fei Chen, Xueqin Chen, Xiaoying Li, Xiao-ping Pi, Lipeng Wang, L. Zhan, Fajun Nan, & Zhaobing Gao, 2015).

Safety and Hazards

The safety data sheet for methyl N-(4-amino-2-fluorophenyl)carbamate indicates that it may cause skin and eye irritation, and may cause respiratory irritation . It is also suspected of causing cancer . Therefore, it is recommended to use personal protective equipment as required, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

methyl N-(4-amino-2-fluorophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O2/c1-13-8(12)11-7-3-2-5(10)4-6(7)9/h2-4H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACUBIEWWBZKXFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=C(C=C(C=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl N-(4-amino-2-fluorophenyl)carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[2-fluoro-5-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide](/img/structure/B1453649.png)

![1-[2-(4-nitrophenyl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B1453653.png)

![1-{4-[(4-Chlorophenyl)thio]-3-fluorophenyl}ethanone](/img/structure/B1453668.png)